molecular formula C24H28N2O3 B2836212 4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide CAS No. 851403-21-9

4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

Cat. No.: B2836212
CAS No.: 851403-21-9
M. Wt: 392.499
InChI Key: NKZAMBUSJLZIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” is a chemical compound . It’s part of a class of compounds known as 4-hydroxy-2-quinolones, which are valuable in drug research and development due to their interesting pharmaceutical and biological activities .


Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones, which includes our compound of interest, has been a topic of many publications . These compounds are synthesized from anilines using malonic acid equivalents .


Molecular Structure Analysis

The molecular structure of 4-hydroxy-2-quinolones, including our compound, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .


Chemical Reactions Analysis

4-hydroxy-2-quinolones, including our compound, have been the subject of many studies due to their interesting chemical reactions . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

Scientific Research Applications

Sigma Receptors Research

One of the primary research applications of compounds related to 4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is in the study of sigma (σ) receptors. Sigma receptors are involved in several physiological processes, and compounds that can modulate their activity are of interest for developing new therapeutic agents. For example, [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide and its analogs have been radiolabeled and evaluated for their binding affinity to sigma-2 receptors in vitro, showing potential as tools for studying these receptors (Xu et al., 2005).

Fluorescent Chemosensors

Another significant application is the development of fluorescent chemosensors for metal ions detection in biological systems. A highly selective fluorescent chemosensor based on 1,8-naphthalimide derivatives has been prepared, demonstrating its ability to detect cobalt(II) ions through turn-on fluorescence enhancement with a visual colorimetric response. This sensor shows promise for trace-level detection of Co2+ ions in biological environments, highlighting its potential low toxicity and good cell permeability for live cell imaging (Liu et al., 2019).

Pharmaceutical Chemistry

Compounds structurally similar to 4-butoxy-N-(2-(6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide have been explored for their potential pharmacological activities. Research includes the synthesis of quinoline derivatives and their evaluation for different biological activities, such as antibacterial and antiviral properties. These studies contribute to medicinal chemistry by providing insights into the structure-activity relationship (SAR) of these compounds, which can be useful for designing new drugs with improved efficacy and safety profiles (Batalha et al., 2019).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide' involves the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. This intermediate is then reacted with 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylamine to form the desired compound.", "Starting Materials": [ "4-butoxybenzoic acid", "thionyl chloride", "2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylamine" ], "Reaction": [ "Step 1: 4-butoxybenzoic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF to form 4-butoxybenzoyl chloride.", "Step 2: 4-butoxybenzoyl chloride is then reacted with 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylamine in the presence of a base such as triethylamine to form the desired compound, 4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide." ] }

CAS No.

851403-21-9

Molecular Formula

C24H28N2O3

Molecular Weight

392.499

IUPAC Name

4-butoxy-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

InChI

InChI=1S/C24H28N2O3/c1-4-5-12-29-21-8-6-18(7-9-21)23(27)25-11-10-19-15-20-13-16(2)17(3)14-22(20)26-24(19)28/h6-9,13-15H,4-5,10-12H2,1-3H3,(H,25,27)(H,26,28)

InChI Key

NKZAMBUSJLZIJN-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.